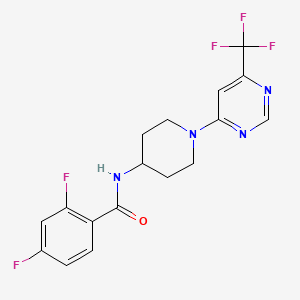

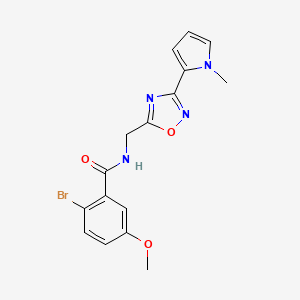

![molecular formula C12H11N3O3S2 B2364787 Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034292-98-1](/img/structure/B2364787.png)

Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .Molecular Structure Analysis

The structure of newly synthesized benzo[c][1,2,5]thiadiazole derivatives can be established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as electron acceptors in various chemical reactions . For example, in the ternary blend of J71:ITIC:BTF, BTF (a benzo[c][1,2,5]thiadiazole derivative) plays the role of an electron acceptor .Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives have unique optical and electrochemical properties . For example, they show a red shift of absorption maxima with lower absorptive and luminescent capacity .Aplicaciones Científicas De Investigación

Photovoltaics and Organic Solar Cells

The benzo[c][1,2,5]thiadiazole (BTZ) motif has garnered significant attention as an electron-accepting moiety in organic photovoltaics (OPVs). Researchers have explored its use in designing efficient solar cells due to its strong electron affinity. By incorporating BTZ-based compounds into the active layer of OPVs, they enhance charge separation and improve overall device performance .

Fluorescent Sensors and Bioimaging Probes

BTZ derivatives serve as excellent fluorescent sensors and bioimaging agents. They have been employed to detect lipid droplets, mitochondria, and plasma membranes. Their unique electronic properties make them valuable tools for visualizing cellular structures and processes .

Photocatalysis

While BTZ-containing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) have been studied for photocatalytic applications, the potential of BTZ-based compounds as visible-light organophotocatalysts remains underexplored. Researchers are investigating their use in environmentally sustainable chemistry, aiming to replace precious metal-based photocatalysts .

Electrocatalytic Hydrogen Production

Certain BTZ derivatives have shown promise as electrocatalysts for hydrogen production. Their unique structure and electronic properties make them attractive candidates for sustainable energy conversion processes .

Turn-On Fluorescence

BTZ-based compounds have been incorporated into push-pull fluorophores, which exhibit enhanced fluorescence upon interaction with specific analytes. These turn-on fluorescence probes find applications in sensing and diagnostics .

Organic Light Emitting Diodes (OLEDs)

Researchers have explored BTZ derivatives as emitters for high-performance deep-red/near-infrared OLEDs. Their ability to emit light in these spectral regions is crucial for display technologies and lighting applications .

Mecanismo De Acción

Target of Action

The primary targets of Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[22Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

It’s known that similar compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .

Biochemical Pathways

Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .

Pharmacokinetics

It’s known that similar compounds have a solid form and a storage temperature of 2-8°c .

Result of Action

Similar compounds have been used to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .

Action Environment

Similar compounds have been used as reactants in various reactions, suggesting that their action may be influenced by the specific conditions of these reactions .

Direcciones Futuras

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S2/c16-12(7-1-2-10-11(3-7)14-19-13-10)15-5-9-4-8(15)6-20(9,17)18/h1-3,8-9H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBTHAEWZEGLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

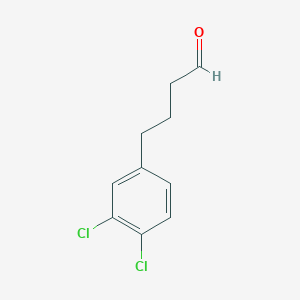

![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)

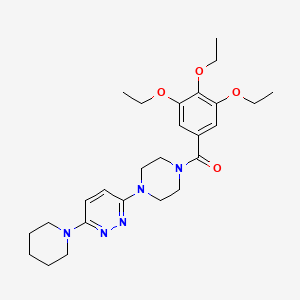

![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)

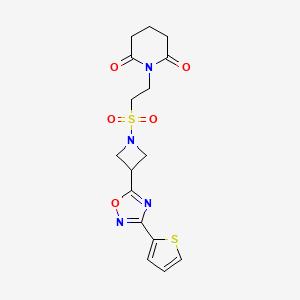

![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)

![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)

![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364725.png)